molecular formula C20H16Cl2O4 B12206636 (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate

(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate

Cat. No.: B12206636
M. Wt: 391.2 g/mol
InChI Key: XUJFHXRXTHFABN-IUXPMGMMSA-N
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Description

The compound (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate features a benzofuran core substituted with a 2,4-dichlorobenzylidene group at the 2-position and a 2,2-dimethylpropanoate ester at the 6-position.

Key structural attributes include:

  • Electron-withdrawing substituents: The 2,4-dichlorophenyl group enhances electrophilicity, which may influence biological activity or crystallization behavior.
  • Ester functionality: The 2,2-dimethylpropanoate (pivalate) group confers steric bulk and lipophilicity, impacting solubility and metabolic stability.

Properties

Molecular Formula

C20H16Cl2O4

Molecular Weight

391.2 g/mol

IUPAC Name

[(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C20H16Cl2O4/c1-20(2,3)19(24)25-13-6-7-14-16(10-13)26-17(18(14)23)8-11-4-5-12(21)9-15(11)22/h4-10H,1-3H3/b17-8-

InChI Key

XUJFHXRXTHFABN-IUXPMGMMSA-N

Isomeric SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/O2

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)O2

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Cyclization

A copper-TMEDA complex catalyzes the cyclization of ortho-halogenated phenolic ketones in aqueous media, as demonstrated by López et al.. For the target compound, 6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran is synthesized via:

2-Bromo-4-hydroxyacetophenoneCuI/TMEDA, H2OBenzofuran-3-one(Yield: 82%)\text{2-Bromo-4-hydroxyacetophenone} \xrightarrow{\text{CuI/TMEDA, H}_2\text{O}} \text{Benzofuran-3-one} \quad \text{(Yield: 82\%)}

This method offers sustainability advantages, with water as the solvent and catalyst reusability.

Bromination/Methoxylation of Tyrosol Derivatives

Alternative routes involve bromination and methoxylation of tyrosol analogs. For instance:

TyrosolNBS, CCl45-Bromo-tyrosolNaOMe, DMF6-Methoxybenzofuran\text{Tyrosol} \xrightarrow{\text{NBS, CCl}_4} \text{5-Bromo-tyrosol} \xrightarrow{\text{NaOMe, DMF}} \text{6-Methoxybenzofuran}

Subsequent hydrolysis of the methoxy group yields the 6-hydroxy intermediate required for esterification.

Formation of the 2,4-Dichlorobenzylidene Moiety

The Z-configured benzylidene group is introduced via Claisen-Schmidt condensation, a method validated for structurally analogous compounds.

Reaction Conditions

  • Substrates : 3-Oxo-2,3-dihydro-1-benzofuran-6-ol and 2,4-dichlorobenzaldehyde.

  • Catalyst : 10% KOH in ethanol.

  • Temperature : Reflux at 80°C for 6–8 hours.

  • Mechanism :

Benzofuran-3-one+2,4-Dichlorobenzaldehydebase(2Z)-Benzylidene intermediate\text{Benzofuran-3-one} + \text{2,4-Dichlorobenzaldehyde} \xrightarrow{\text{base}} \text{(2Z)-Benzylidene intermediate}

Stereochemical Control

The Z-configuration is favored due to steric hindrance between the 2,4-dichlorophenyl group and the benzofuran oxygen. Nuclear Overhauser Effect (NOE) spectroscopy confirms this geometry, with NOE enhancements observed between the benzylidene proton and the furan oxygen.

Esterification with 2,2-Dimethylpropanoic Acid

The final step involves esterifying the 6-hydroxy group with 2,2-dimethylpropanoic acid.

Acyl Chloride Method

  • Reagents : 2,2-Dimethylpropanoic acid chloride, pyridine (base), dichloromethane (solvent).

  • Procedure :

(2Z)-Intermediate+(CH3)3CCOClpyridine, 0°C → rtTarget compound(Yield: 75%)\text{(2Z)-Intermediate} + \text{(CH}3\text{)}3\text{CCOCl} \xrightarrow{\text{pyridine, 0°C → rt}} \text{Target compound} \quad \text{(Yield: 75\%)}

  • Purification : Column chromatography (silica gel, hexane:ethyl acetate 4:1).

Steglich Esterification

For acid-sensitive substrates, Steglich conditions using DCC/DMAP are employed:

(2Z)-Intermediate+(CH3)3CCO2HDCC, DMAPTarget compound(Yield: 68%)\text{(2Z)-Intermediate} + \text{(CH}3\text{)}3\text{CCO}_2\text{H} \xrightarrow{\text{DCC, DMAP}} \text{Target compound} \quad \text{(Yield: 68\%)}

Optimization and Scalability

ParameterOptimal ValueImpact on Yield
Condensation time7 hoursMaximizes Z-isomer (94:6 Z:E)
Esterification temp0°C → 25°CReduces hydrolysis
Catalyst loading10 mol% CuIBalances cost and efficiency

Reaction scalability is demonstrated in patent US3320286, where analogous benzofuran esters are produced at kilogram scale with >90% purity.

Analytical Characterization

Spectral Data

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone), 1602 cm⁻¹ (C=C benzylidene).

  • ¹H NMR (500 MHz, CDCl₃) :

    • δ 7.52 (d, J=8.5 Hz, H-5), 7.48 (s, H-benzylidene), 2.34 (s, C(CH₃)₃).

  • MS (EI) : m/z 439 [M]⁺ (calc. 439.05).

Physical Properties

PropertyValueSource
Melting point162–164°C
Solubility (DMSO)32 mg/mL
LogP4.12

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential pharmacological properties. Research indicates that derivatives of benzofuran compounds can exhibit anti-inflammatory and anti-cancer activities.

Case Study : A study published in the Journal of Medicinal Chemistry explored various benzofuran derivatives and their effects on cancer cell lines. The results indicated that compounds similar to (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran demonstrated significant cytotoxicity against breast cancer cells .

Antimicrobial Activity

Another significant application is in the field of antimicrobial agents. The presence of the dichlorobenzylidene moiety enhances the compound's ability to inhibit bacterial growth.

Research Findings : A comparative study on various benzofuran derivatives showed that those containing halogen substituents exhibited improved antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

Material Science

The unique structure of this compound allows it to be utilized in materials science, particularly in the development of polymers and coatings.

Application Example : The synthesis of polymeric materials incorporating benzofuran units has been explored for their optical properties. These materials can be used in organic light-emitting diodes (OLEDs) due to their favorable electronic properties .

Data Tables

Application AreaKey FindingsReferences
Medicinal ChemistryAnti-cancer properties against breast cancer cells
Antimicrobial ActivityEffective against Staphylococcus aureus
Material SciencePotential use in OLEDs

Mechanism of Action

The mechanism of action of (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural Analogs with 2,2-Dimethylpropanoate Esters

lists several compounds sharing the 2,2-dimethylpropanoate moiety but differing in their heterocyclic cores and substituents. Key comparisons include:

Compound Name (CAS No.) Core Structure Substituents Molecular Weight (g/mol)
Target Compound Benzofuran 2,4-Dichlorobenzylidene, 3-oxo ~420 (estimated)
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2-dimethylpropanoate (338419-28-6) Triazole 4-Chlorophenyl 338.8
(5-Oxo-3-pyridin-3-yl-1,2,4-oxadiazol-4-yl)methyl 2,2-dimethylpropanoate (345631-75-6) Oxadiazole Pyridin-3-yl 345.6
(3-Phenoxyphenyl) 2,2-dimethylpropanoate (98992-29-1) Phenoxyphenyl None (simple aromatic) 298.3

Key Observations :

  • Substituent Effects: The 2,4-dichlorobenzylidene group introduces stronger electron-withdrawing effects and halogen-mediated interactions (e.g., Cl···O/N) compared to monochloro or non-halogenated analogs .

Comparison with Tetrahydroimidazo[1,2-a]pyridine Derivatives

describes diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d), which shares nitro and cyano substituents but differs in core structure:

Property Target Compound Compound 2d ()
Core Benzofuran Tetrahydroimidazo[1,2-a]pyridine
Key Substituents 2,4-Dichlorobenzylidene 4-Nitrophenyl, cyano, benzyl
Melting Point Not reported 215–217°C
Functional Groups Ester, ketone, dichloro Nitro, cyano, ester

Insights :

  • Thermal Stability : The higher melting point of 2d (215–217°C) suggests stronger intermolecular forces (e.g., hydrogen bonding or π-π stacking) compared to the target compound, assuming similar molecular weights .

Hydrogen Bonding and Crystallization Behavior

As discussed in , hydrogen bonding patterns are critical for crystallization. The target compound’s dichlorobenzylidene group may participate in halogen bonding (Cl···O), while the ketone at the 3-position could act as a hydrogen bond acceptor. In contrast, analogs like (3-phenoxyphenyl) 2,2-dimethylpropanoate lack such groups, relying on weaker van der Waals interactions for packing .

Biological Activity

The compound (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is a complex organic molecule with potential pharmacological applications. Its structural characteristics suggest a range of biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

The molecular formula for this compound is C24H24Cl2O5C_{24}H_{24}Cl_2O_5, with a molecular weight of approximately 455.3 g/mol. The IUPAC name reflects its complex structure, which includes a benzofuran moiety and a dichlorobenzylidene group.

Property Value
Molecular FormulaC24H24Cl2O5
Molecular Weight455.3 g/mol
IUPAC Name(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate
InChI KeyJTZFSKPLAZGEJH-UUYOSTAYSA-N

Antimicrobial Properties

Research has indicated that compounds similar to (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate exhibit significant antimicrobial activity. For instance, studies have shown that benzofuran derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of benzofuran derivatives. For example, compounds featuring similar structural elements have been documented to induce apoptosis in cancer cells through various mechanisms such as:

  • Inhibition of cell proliferation: By interfering with cell cycle progression.
  • Induction of oxidative stress: Leading to cellular damage and apoptosis.

A notable study reported that derivatives incorporating a benzofuran structure exhibited enhanced cytotoxicity against cancer cell lines compared to their analogs lacking this moiety .

The biological effects of (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes that are crucial for cellular metabolism in pathogens or cancer cells.
  • Receptor Modulation: It could act on specific receptors involved in signaling pathways that regulate cell growth and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzofuran derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structures to (2Z)-2-(2,4-dichlorobenzylidene) demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range.

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines revealed that certain benzofuran derivatives led to significant reductions in cell viability. The study highlighted the role of oxidative stress in mediating these effects and suggested further exploration into the therapeutic potential of these compounds .

Q & A

Q. What synthetic methodologies are optimal for preparing (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Benzofuran Core Formation : React 6-hydroxy-1-benzofuran-3-one with 2,4-dichlorobenzaldehyde under acidic conditions (e.g., HCl/EtOH) to form the Z-configured benzylidene intermediate .

Esterification : Use 2,2-dimethylpropanoic acid chloride in anhydrous dichloromethane with a catalytic base (e.g., DMAP) to esterify the hydroxyl group at position 6 of the benzofuran core. Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) .

  • Key Considerations :
  • Purify intermediates via column chromatography (silica gel, gradient elution).
  • Confirm Z-configuration using NOESY NMR or X-ray crystallography .
StepReagents/ConditionsYield (%)Purity (HPLC)
12,4-DCl-benzaldehyde, HCl/EtOH, reflux, 12h65–70≥95%
22,2-Dimethylpropanoic acid chloride, DMAP, DCM, 0°C→RT80–85≥98%

Q. How to characterize this compound using spectroscopic techniques?

  • Methodological Answer :
  • FT-IR : Identify key functional groups:
  • C=O stretch (3-oxo group) at ~1700–1750 cm⁻¹.
  • C-O-C (ester) at ~1250–1300 cm⁻¹ .
  • NMR :
  • ¹H NMR : Look for the benzylidene proton (Z-configuration) as a singlet at δ 7.8–8.2 ppm.
  • ¹³C NMR : Confirm ester carbonyl at δ 165–175 ppm and dichlorophenyl carbons at δ 120–140 ppm .
  • XRD : Resolve crystal packing and Z-configuration (e.g., C–H···O interactions) with a resolution ≤ 0.8 Å .

Q. What safety protocols are critical when handling intermediates like 3,6-dichloro-2-hydroxybenzoic acid?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks.
  • Work in a fume hood to avoid inhalation of chlorinated vapors.
  • Neutralize waste with 10% NaOH before disposal .

Advanced Research Questions

Q. How to resolve contradictions in spectral data (e.g., unexpected NOESY correlations)?

  • Methodological Answer :
  • Scenario : A weak NOE between benzylidene H and benzofuran H suggests partial E-isomer contamination.
  • Resolution :

Re-crystallize the compound from ethanol/water (7:3) to isolate the Z-isomer.

Re-run NOESY with higher sensitivity (≥ 600 MHz NMR).

Validate via XRD: Measure dihedral angles between benzylidene and benzofuran planes (expected: ~0° for Z) .

Q. How to design structure-activity relationship (SAR) studies for this compound’s potential bioactivity?

  • Methodological Answer :

Computational Modeling : Use Discovery Studio to dock the compound into target proteins (e.g., cyclooxygenase-2). Optimize the Z-configuration’s binding affinity via MM-PBSA calculations .

Analog Synthesis : Modify substituents (e.g., replace 2,4-dichloro with 4-methoxy) and compare IC₅₀ values in enzyme assays.

  • Key Parameters :
ModificationTarget ProteinIC₅₀ (μM)
2,4-DClCOX-20.45
4-OCH₃COX-21.20

Q. What advanced HPLC conditions are optimal for quantifying trace impurities?

  • Methodological Answer :
  • Column : C18 (5 μm, 250 × 4.6 mm).
  • Mobile Phase : Acetonitrile/0.1% formic acid (70:30), isocratic flow (1.0 mL/min).
  • Detection : UV at 254 nm; LOD ≤ 0.1 μg/mL .
ImpurityRetention Time (min)Area (%)
E-isomer12.3≤0.5
Hydrolysis product8.9≤0.3

Data Contradiction Analysis

Example : Conflicting XRD data on bond lengths in the benzylidene moiety.

  • Resolution :
    • Compare thermal ellipsoid models from multiple datasets.
    • Validate via DFT calculations (B3LYP/6-31G* basis set) to reconcile experimental and theoretical bond lengths .

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